molecular formula C11H15NO4 B13610968 Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate

Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate

Cat. No.: B13610968
M. Wt: 225.24 g/mol
InChI Key: QVHAWLCKZFAKRY-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate is an organic compound with the molecular formula C11H15NO4 It is a derivative of phenylalanine and features both an amino group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate typically involves the esterification of 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

    Oxidation: Formation of 2-amino-2-(3-ethoxy-4-oxophenyl)acetate.

    Reduction: Formation of 2-amino-2-(3-ethoxy-4-hydroxyphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(4-hydroxyphenyl)acetate: Similar structure but lacks the ethoxy group.

    Methyl 2-amino-2-(3-methoxy-4-hydroxyphenyl)acetate: Similar structure with a methoxy group instead of an ethoxy group.

Uniqueness

Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate is unique due to the presence of both an ethoxy group and a hydroxyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Biological Activity

Methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate is a compound of significant interest in biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound features a complex structure that includes:

  • Amino Group : Contributes to its interaction with biological targets.
  • Ethoxy Group : Enhances lipophilicity, potentially improving bioavailability.
  • Hydroxyphenyl Group : May play a crucial role in antioxidant activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. It may modulate enzyme activity, influence signal transduction pathways, or act as a receptor agonist or antagonist.

Biological Activities

Research has indicated several areas where this compound exhibits notable biological activities:

  • Antiproliferative Effects :
    • Studies have shown that derivatives with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including HeLa and A549 cells. For instance, related compounds have demonstrated IC50 values in the low nanomolar range, indicating potent activity against cancer cells .
  • Antioxidant Properties :
    • The hydroxy group in the phenyl ring suggests potential antioxidant activity, which can protect cells from oxidative stress. This property is important in preventing cellular damage and may contribute to its anticancer effects.
  • Antimicrobial Activity :
    • Compounds structurally related to this compound have shown antimicrobial properties, particularly against molds like Aspergillus niger. This suggests potential applications in preserving food and cosmetics .

Case Studies and Experimental Data

  • Antiproliferative Activity :
    • In a study examining the antiproliferative effects of related compounds, it was found that certain derivatives inhibited cell proliferation significantly more than others. For example, one derivative showed an IC50 of 38 nM against A549 cells, indicating high potency .
CompoundCell LineIC50 (nM)
Compound AHeLa30
Compound BA54938
Compound CMDA-MB-231>100
  • Mechanistic Insights :
    • Detailed mechanistic studies revealed that treatment with certain derivatives led to G2/M cell cycle arrest in HeLa cells, indicating that these compounds may interfere with mitotic processes .

Properties

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

methyl 2-amino-2-(3-ethoxy-4-hydroxyphenyl)acetate

InChI

InChI=1S/C11H15NO4/c1-3-16-9-6-7(4-5-8(9)13)10(12)11(14)15-2/h4-6,10,13H,3,12H2,1-2H3

InChI Key

QVHAWLCKZFAKRY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C(=O)OC)N)O

Origin of Product

United States

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